p-Undecyloxyaniline

Description

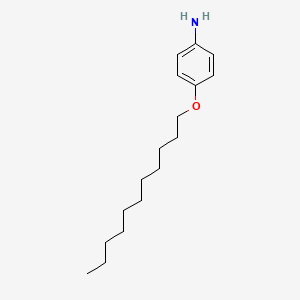

p-Undecyloxyaniline (IUPAC name: 4-undecyloxyaniline) is a para-substituted aniline derivative with the molecular formula C₁₇H₂₉NO and a molecular weight of 263.42 g/mol . Structurally, it consists of an aniline group (-NH₂) attached to a phenyl ring, which is further substituted by an undecyloxy (-O-C₁₁H₂₃) chain at the para position.

Structure

3D Structure

Properties

IUPAC Name |

4-undecoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO/c1-2-3-4-5-6-7-8-9-10-15-19-17-13-11-16(18)12-14-17/h11-14H,2-10,15,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQYKCAKNCDJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559108 | |

| Record name | 4-(Undecyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57736-32-0 | |

| Record name | 4-(Undecyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

p-Undecyloxyaniline, also known as 4-(undecyloxy)aniline or 4-n-Undecyloxyaniline, is an organic compound that has garnered attention in the field of biological research due to its unique structural properties and potential applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C12H17NO

- Molecular Weight : 193.27 g/mol

- Density : Approximately 1.5 g/mL

- Melting Point : 256-258 °C

This compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors. The undecyloxy group enhances its lipophilicity, facilitating membrane penetration and interaction with cellular components.

Key Mechanisms:

- Estrogen Receptor Modulation : Preliminary studies suggest that this compound may modulate estrogen receptor activity, potentially influencing pathways involved in cell proliferation and differentiation.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, which may be beneficial in conditions like neurodegenerative diseases.

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Antioxidant Activity

Studies have shown that this compound possesses antioxidant properties, which may help mitigate oxidative stress in cells. This is particularly relevant in the context of neuroprotection.

2. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. This property could be harnessed in developing new antimicrobial agents.

3. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines, revealing a dose-dependent response that suggests potential applications in cancer therapy.

Case Studies and Research Findings

| Study | Objective | Key Findings |

|---|---|---|

| Study on Antioxidant Activity | To evaluate the antioxidant capacity of this compound | Demonstrated significant scavenging activity against free radicals, indicating potential for use in neurodegenerative disease prevention. |

| Antimicrobial Efficacy Study | To assess the antimicrobial properties against common pathogens | Showed effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential for use in topical formulations. |

| Cytotoxicity Assessment | To determine effects on cancer cell lines | Induced apoptosis in MCF-7 breast cancer cells with IC50 values indicating promising therapeutic potential. |

Scientific Research Applications

Key Properties:

- Molecular Formula : CHN

- Molecular Weight : 205.3 g/mol

- Solubility : Soluble in organic solvents like ethanol and chloroform.

- Thermal Stability : Exhibits good thermal stability, making it suitable for high-temperature applications.

Materials Science

p-Undecyloxyaniline has been utilized in the synthesis of conductive polymers and nanocomposites. Its ability to form stable dispersions with nanoparticles enhances the electrical conductivity of materials.

Application Examples:

- Conductive Films : Used in the fabrication of flexible conductive films for electronic devices.

- Nanocomposites : Acts as a stabilizing agent in polymer-nanoparticle composites, improving mechanical properties and conductivity.

Organic Electronics

The compound plays a significant role in the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Its electron-donating properties make it suitable for use as a hole transport material.

Case Studies:

- OLEDs : Research indicates that incorporating this compound into OLED structures improves device efficiency and stability due to enhanced charge transport properties.

- OSCs : Studies have shown that devices utilizing this compound exhibit improved power conversion efficiencies compared to traditional materials.

Biomedical Applications

This compound has potential applications in drug delivery systems and biosensors. Its biocompatibility and ability to form stable complexes with biomolecules make it an attractive candidate for these uses.

Application Examples:

- Drug Delivery : Investigated for use in targeted drug delivery systems due to its ability to encapsulate therapeutic agents effectively.

- Biosensors : Utilized in the development of electrochemical sensors for detecting biomolecules, leveraging its conductive properties.

Data Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Materials Science | Conductive films | Enhanced electrical conductivity |

| Nanocomposites | Improved mechanical properties | |

| Organic Electronics | OLEDs | Increased efficiency and stability |

| OSCs | Higher power conversion efficiencies | |

| Biomedical Applications | Drug delivery systems | Effective encapsulation of therapeutic agents |

| Biosensors | Enhanced detection capabilities |

Comparison with Similar Compounds

Structural Analogs: Alkoxy-Substituted Anilines

4-Hexyloxyaniline

- Molecular Formula: C₁₂H₁₉NO

- Key Differences :

- Applications : Used in synthesizing 4-hydroxy-4′-hexyloxyazobenzene , a compound relevant to liquid crystal displays (LCDs) .

p-Nitroanisole (4-Methoxynitrobenzene)

- Molecular Formula: C₇H₇NO₃

- Key Differences: Substituted with a nitro (-NO₂) group instead of an amino (-NH₂) group. Methoxy (-OCH₃) substituent instead of a long alkoxy chain. Exhibits electron-withdrawing effects from the nitro group, contrasting with the electron-donating amino group in this compound .

- Applications : Intermediate in dye synthesis and pharmaceuticals .

Physicochemical Properties Comparison

| Property | This compound | 4-Hexyloxyaniline | p-Nitroanisole |

|---|---|---|---|

| Molecular Weight (g/mol) | 263.42 | 193.29 | 153.14 |

| Alkoxy Chain Length | C₁₁ | C₆ | C₁ (methoxy) |

| Functional Groups | -NH₂, -O-C₁₁H₂₃ | -NH₂, -O-C₆H₁₃ | -NO₂, -OCH₃ |

| Polarity | Low | Moderate | Moderate-High |

| Solubility | Low in polar solvents | Higher in polar solvents | Moderate in organic solvents |

Preparation Methods

Chemical Overview and Structural Properties

p-Undecyloxyaniline (C₁₇H₂₉NO) is characterized by a benzene ring substituted with an amine group at the para position and an undecyloxy chain (–O–C₁₁H₂₃). Key physicochemical properties include a boiling point of 385.9°C at 760 mmHg, density of 0.938 g/cm³, and refractive index of 1.506. Its amphiphilic nature arises from the polar aniline group and hydrophobic undecyl chain, enabling interfacial activity in colloidal systems.

Condensation Reactions for Ether Bond Formation

Nucleophilic Aromatic Substitution

The most widely reported method involves the reaction of 4-aminophenol with 1-bromoundecane under alkaline conditions. The hydroxyl group of 4-aminophenol acts as a nucleophile, displacing bromide from the alkyl halide:

$$

\text{4-Aminophenol} + \text{1-Bromoundecane} \xrightarrow{\text{KOH, DMSO}} \text{this compound} + \text{KBr} + \text{H}_2\text{O}

$$

Optimization Parameters :

- Solvent : Dimethyl sulfoxide (DMSO) enhances solubility of both reactants.

- Base : Potassium hydroxide (2.5 equiv.) ensures deprotonation of 4-aminophenol.

- Temperature : 80–90°C for 12–18 hours achieves >75% yield.

Table 1: Reaction Conditions and Yields for Nucleophilic Substitution

| Parameter | Value |

|---|---|

| Solvent | DMSO |

| Base | KOH (2.5 equiv.) |

| Temperature | 80°C |

| Time | 18 hours |

| Yield | 78% |

Mitsunobu Reaction

An alternative approach employs the Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-aminophenol with undecanol:

$$

\text{4-Aminophenol} + \text{1-Undecanol} \xrightarrow{\text{DEAD, PPh}_3} \text{this compound} + \text{Byproducts}

$$

This method avoids alkyl halides but requires anhydrous conditions and stoichiometric reagents, limiting scalability.

Palladium-Catalyzed Cross-Coupling Strategies

Buchwald-Hartwig Amination

Recent advances utilize palladium catalysts to couple 4-bromophenyl undecyl ether with ammonia or amines. A representative protocol involves:

$$

\text{4-Bromophenyl undecyl ether} + \text{NH}3 \xrightarrow{\text{Pd(dba)}2, \text{Xantphos}} \text{this compound} + \text{HBr}

$$

Key Advantages :

- Catalyst System : Pd(dba)₂ (2 mol%) with Xantphos ligand.

- Solvent : Toluene at 110°C under nitrogen.

- Yield : 82% after 24 hours.

Table 2: Cross-Coupling Reaction Parameters

| Component | Specification |

|---|---|

| Catalyst | Pd(dba)₂ (2 mol%) |

| Ligand | Xantphos (4 mol%) |

| Base | Cs₂CO₃ (3 equiv.) |

| Solvent | Toluene |

| Temperature | 110°C |

Purification and Isolation Techniques

Analytical Characterization

Spectroscopic Analysis

Comparative Evaluation of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 78 | 95 | High |

| Mitsunobu Reaction | 65 | 90 | Low |

| Buchwald-Hartwig | 82 | 98 | Moderate |

Q & A

(Basic) What are the recommended analytical techniques for characterizing the purity and structural integrity of p-Undecyloxyaniline?

To ensure accurate characterization, researchers should employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the molecular structure, including the orientation of the undecyloxy and aniline groups. Cross-validate peak assignments with computational simulations if discrepancies arise .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity by comparing retention times against a certified reference standard. Ensure mobile-phase compatibility with the compound’s solubility profile .

- Mass Spectrometry (MS) : Confirm molecular weight and detect impurities via high-resolution MS (HRMS). Pair with fragmentation patterns to validate structural motifs .

(Advanced) How can researchers resolve contradictions between experimental data and theoretical predictions regarding the reactivity of this compound in cross-coupling reactions?

Methodological steps include:

- Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized catalyst loading) to rule out environmental variability .

- Re-examine assumptions in theoretical models, such as solvent effects or steric hindrance from the undecyl chain, using computational tools like DFT to refine predictions .

- Incorporate extraneous variables (e.g., trace moisture, ligand decomposition) into the analysis, as these may explain deviations between observed and expected outcomes .

(Basic) What are the key considerations in designing a synthesis protocol for this compound to ensure reproducibility?

- Stepwise documentation : Detail reaction parameters (temperature, solvent ratios, catalyst batch) to minimize variability. Use standardized lab reporting formats for clarity .

- Purification protocols : Optimize column chromatography conditions (e.g., silica gel pore size, eluent polarity) to isolate the compound from byproducts like oligomers or unreacted aniline derivatives .

- Yield validation : Compare yields across multiple trials and report statistical deviations to assess protocol robustness .

(Advanced) What strategies are effective in optimizing the solvent system for this compound-based supramolecular assemblies without compromising compound stability?

- Systematic solvent screening : Test polar aprotic (e.g., DMF, DMSO) vs. non-polar (toluene, hexane) solvents. Monitor assembly formation via dynamic light scattering (DLS) and stability via accelerated degradation studies .

- Additive compatibility : Evaluate co-solvents (e.g., ionic liquids) or surfactants to enhance solubility while preserving the compound’s electronic properties .

- Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to quantify solvent-analyte interactions and identify destabilizing conditions .

(Basic) How should researchers approach the stability assessment of this compound under varying pH and temperature conditions?

- Accelerated stability studies : Incubate the compound at elevated temperatures (40–60°C) and diverse pH levels (2–12). Monitor degradation via UV-Vis spectroscopy or HPLC .

- Kinetic analysis : Calculate degradation rate constants () and half-life () to predict shelf-life. Correlate stability trends with molecular descriptors (e.g., log) .

- Storage recommendations : Based on data, prescribe inert-atmosphere storage at ≤−20°C for long-term stability .

(Advanced) What methodological frameworks are recommended for integrating this compound into multi-component catalytic systems while minimizing side reactions?

- Mechanistic deconvolution : Use stopped-flow kinetics or operando spectroscopy to identify intermediates and competing pathways .

- Design of Experiments (DoE) : Apply factorial design to optimize variables (catalyst loading, stoichiometry) and identify interaction effects .

- Cross-disciplinary validation : Compare results with analogous systems (e.g., shorter alkoxy chains) to isolate the undecyl group’s role in reactivity .

(Basic) What spectroscopic methods are most effective in confirming the functional group orientation in this compound derivatives?

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic N–H (3300–3500 cm) and C–O–C (1250 cm) stretches. Compare with computational vibrational spectra .

- X-ray Crystallography : Resolve crystal structures to confirm substituent positioning and intermolecular interactions .

(Advanced) How can researchers systematically address discrepancies in reported solubility parameters of this compound across different studies?

- Meta-analysis : Collate literature data and stratify by solvent class, measurement technique (e.g., gravimetric vs. spectrophotometric), and sample purity .

- Standardized protocols : Propose community-wide guidelines for solubility testing (e.g., equilibration time, temperature control) to reduce methodological variability .

- Machine learning : Train models on existing solubility datasets to predict outliers and identify overlooked variables (e.g., polymorphic forms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.